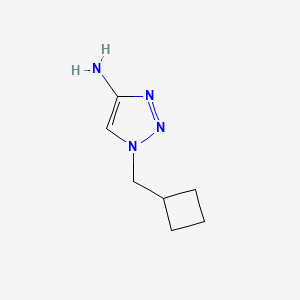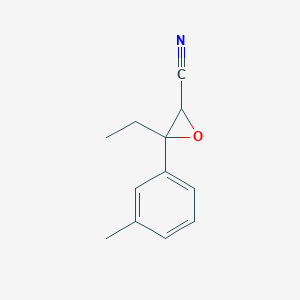
3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile typically involves the reaction of 3-methylphenylacetonitrile with ethyl bromide in the presence of a base, followed by epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with temperature and pressure control
Purification: Crystallization or distillation to achieve high purity
Quality Control: Analytical techniques such as NMR, HPLC, and LC-MS to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, at temperatures ranging from 0°C to 50°C.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF), at room temperature.
Substitution: Amines, thiols, in solvents like ethanol or methanol, at room temperature to 50°C.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and DNA modification .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,2-dimethyloxirane
- 3-Methyl-3-(4-methyl-3-pentenyl)oxirane-2-carbaldehyde
- 2,3-Epoxy-2-methylpentane
Uniqueness
3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-3-12(11(8-13)14-12)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3 |
InChI Key |
JSZNBTNIFLOAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


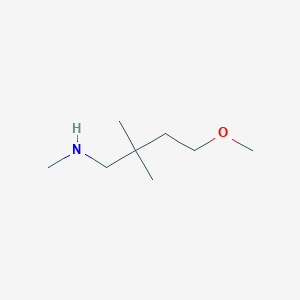
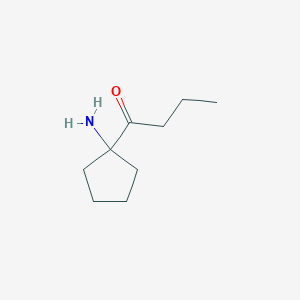
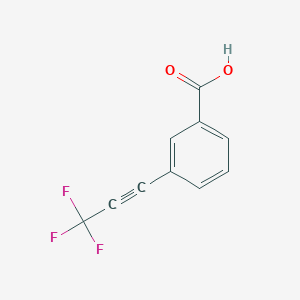

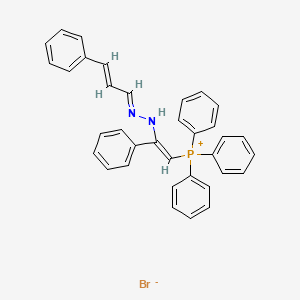
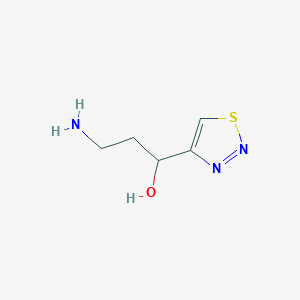

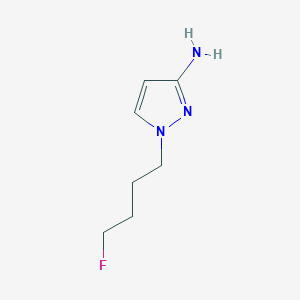
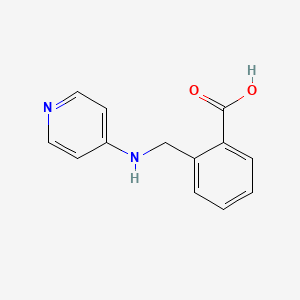
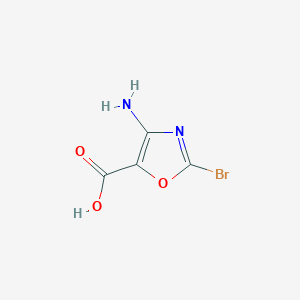
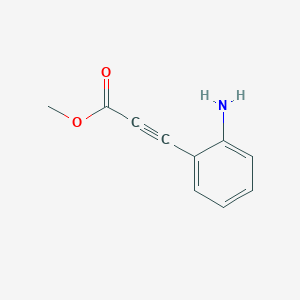
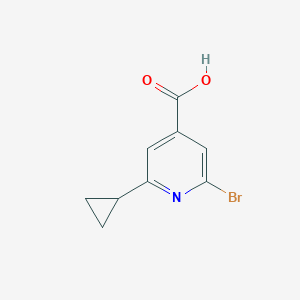
![Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B15252733.png)
